7-ethyl-1H-indol-3-amine
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Overview
Description
7-ethyl-1H-indol-3-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The indole nucleus is a common structural motif in many biologically active compounds, making this compound an important compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 7-ethyl-1H-indol-3-amine, can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the corresponding indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction temperatures to facilitate the synthesis process. The Fischer indole synthesis is widely used in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-ethyl-1H-indol-3-amine can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form indole-3-carboxylic acids or other oxidized products.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield indole-3-carboxylic acid derivatives, while reduction can produce indoline derivatives .
Scientific Research Applications
7-ethyl-1H-indol-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-ethyl-1H-indol-3-amine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism of action may vary depending on the specific biological activity being studied. For example, indole derivatives with anticancer properties may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of 7-ethyl-1H-indol-3-amine, known for its wide range of biological activities.
Tryptophan: An essential amino acid containing an indole nucleus, important for protein synthesis and various metabolic processes.
Uniqueness
This compound is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other indole derivatives . These unique features make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C10H12N2 |
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Molecular Weight |
160.22 g/mol |
IUPAC Name |
7-ethyl-1H-indol-3-amine |
InChI |
InChI=1S/C10H12N2/c1-2-7-4-3-5-8-9(11)6-12-10(7)8/h3-6,12H,2,11H2,1H3 |
InChI Key |
WPOJBUBDWBBHLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)N |
Origin of Product |
United States |
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